3-ethyl-2-fluorobenzoic acid
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Overview
Description
3-Ethyl-2-fluorobenzoic acid: is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 2nd positions on the benzene ring are replaced by an ethyl group and a fluorine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 3-ethylbenzoic acid derivatives. This process typically uses fluoride salts in polar aprotic solvents to introduce the fluorine atom at the desired position . Another method involves the diazotization of 3-ethyl-2-aminobenzoic acid followed by fluorination using hydrofluoric acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-fluorobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The ethyl and fluorine substituents on the benzene ring influence the reactivity and orientation of further substitutions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to form derivatives such as acyl chlorides.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are used for bromination reactions.
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidizing the carboxylic acid group.
Nucleophilic Substitution: Fluoride salts in polar aprotic solvents are used for nucleophilic fluorination.
Major Products:
Brominated Derivatives: Formed through electrophilic aromatic substitution.
Alcohols and Acyl Chlorides: Formed through reduction and oxidation reactions.
Scientific Research Applications
Chemistry: 3-Ethyl-2-fluorobenzoic acid is used as a building block in organic synthesis. Its unique substituents make it valuable for creating complex molecules and studying reaction mechanisms .
Biology and Medicine: This compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents .
Industry: In the petrochemical industry, fluorinated benzoic acids, including this compound, are used as tracers for tracking fluid flow in reservoirs .
Mechanism of Action
The mechanism of action of 3-ethyl-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
3-Fluorobenzoic Acid: Similar structure but lacks the ethyl group, resulting in different reactivity and applications.
2-Fluorobenzoic Acid: The fluorine atom is at the 2nd position, leading to different chemical properties and reactivity.
4-Fluorobenzoic Acid: The fluorine atom is at the 4th position, affecting its acidity and reactivity compared to 3-ethyl-2-fluorobenzoic acid.
Uniqueness: The ethyl group increases the compound’s hydrophobicity, while the fluorine atom enhances its ability to form hydrogen bonds and interact with biological targets .
Properties
CAS No. |
113282-90-9 |
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Molecular Formula |
C9H9FO2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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